Bienvenue dans la boutique en ligne BenchChem!

NAG-thiazoline

O-GlcNAcase Enzyme Kinetics Selectivity

NAG-thiazoline is the definitive transition state mimic for O-GlcNAcase (Ki=180 nM), essential for enzymology and inhibitor benchmarking. Its dual GH20/GH84 inhibition profile uniquely enables deconvolution of complex biological phenotypes. Offered at ≥98% purity for reproducible, well-characterized mechanistic research.

Molecular Formula C8H13NO4S
Molecular Weight 219.26 g/mol
CAS No. 179030-22-9
Cat. No. B041809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAG-thiazoline
CAS179030-22-9
SynonymsN-acetyl-glucosamine thiazoline
N-acetylglucosamine thiazoline
NAG-thiazoline
Molecular FormulaC8H13NO4S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCC1=NC2C(C(C(OC2S1)CO)O)O
InChIInChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1
InChIKeyDRHXTSWSUAJOJZ-FMDGEEDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAG-thiazoline (179030-22-9) for O-GlcNAcase Research


NAG-thiazoline (CAS 179030-22-9) is a small-molecule inhibitor of O-GlcNAcase (OGA) with a reported Ki of 180 nM [1]. It is a transition state analogue that mimics the oxazolinium ion intermediate of the OGA catalytic cycle, making it a foundational tool compound for studying O-GlcNAcylation [2]. While it also inhibits GH20 bacterial hexosaminidases (IC50 of 11.9 μM against VhGlcNAcase), its primary research application lies in exploring the role of O-GlcNAc in mammalian systems [1][3].

NAG-thiazoline (179030-22-9): Critical Differentiators for Scientific Selection


While several O-GlcNAcase inhibitors exist, including Thiamet G and PUGNAc, they are not functionally interchangeable with NAG-thiazoline. Key differences in their biochemical profiles—specifically, their selectivity for human OGA versus lysosomal hexosaminidases and their degree of transition state mimicry—have profound implications for experimental design and data interpretation [1]. Direct substitution with a more selective inhibitor like Thiamet G may lead to different phenotypes in complex biological systems due to NAG-thiazoline's off-target activity on GH20 hexosaminidases [2]. Conversely, substitution with PUGNAc, which has similar selectivity issues but is a poor transition state mimic, would introduce a different set of confounding variables [1]. Therefore, selecting NAG-thiazoline is a deliberate choice based on its unique, well-characterized profile as a potent but non-selective transition state mimic, a critical factor for specific mechanistic studies or as a benchmark comparator [3].

NAG-thiazoline (179030-22-9) Technical Evidence: Quantitative Differentiation


NAG-thiazoline vs. Thiamet G: OGA Inhibitor Potency and Selectivity Comparison

Thiamet G is a more potent and selective OGA inhibitor (Ki = 21 nM) compared to NAG-thiazoline (Ki = 180 nM). Critically, Thiamet G demonstrates ~37,000-fold selectivity for human OGA over lysosomal hexosaminidases, while NAG-thiazoline is known to inhibit both GH20 and GH84 hexosaminidases and thus lacks this selectivity [1]. This difference is paramount when studying O-GlcNAc's specific role in cellular processes.

O-GlcNAcase Enzyme Kinetics Selectivity

NAG-thiazoline vs. PUGNAc: Comparison of Transition State Mimicry

NAG-thiazoline is a true transition state (TS) mimic, while PUGNAc is not. Linear free-energy relationship analyses of log(KM/kcat) versus log(Ki) for substrate and inhibitor variants reveal that NAG-thiazoline captures significant binding energy associated with the TS, whereas PUGNAc does not [1]. This fundamental mechanistic difference dictates their utility in enzymology studies.

Enzymology Inhibitor Design Mechanism of Action

NAG-thiazoline: Differential Selectivity Profile vs. PUGNAc Derivatives

Derivatives of NAG-thiazoline and PUGNAc exhibit distinct selectivity profiles for human OGA over lysosomal beta-hexosaminidases. Studies indicate that PUGNAc derivatives generally show 'modest' selectivity, whereas NAG-thiazoline derivatives demonstrate 'high' selectivity for OGA [1]. This structural insight is critical for chemists designing the next generation of selective OGA inhibitors.

Enzymology Chemical Biology Selectivity

NAG-thiazoline vs. Substrate: Quantification of Binding Affinity

NAG-thiazoline binds to O-GlcNAcase approximately 21,000-fold more tightly than the enzyme's parent substrate, N-acetyl-beta-D-glucosaminide [1]. This immense binding affinity difference quantifies its effectiveness as a competitive inhibitor and transition state analogue.

Enzyme Kinetics Inhibitor Binding Catalysis

NAG-thiazoline (179030-22-9): Primary Research Applications


Benchmarking Novel OGA Inhibitors

NAG-thiazoline serves as a standard comparator for new O-GlcNAcase inhibitors. Its well-characterized Ki (180 nM) and defined mechanism as a transition state mimic provide a benchmark for assessing the potency and mechanism of novel compounds [1]. Its broad activity against GH20/GH84 hexosaminidases also provides a baseline for evaluating the selectivity of newer, more specific inhibitors.

Mechanistic Studies of O-GlcNAcase Catalysis

Because NAG-thiazoline is a validated transition state mimic, it is an essential tool for enzymologists investigating the catalytic mechanism of OGA. Structural studies using X-ray crystallography of OGA in complex with NAG-thiazoline provide direct insight into the enzyme's transition state poise [1].

Studying the Interplay of GH20 and GH84 Hexosaminidases

NAG-thiazoline's lack of selectivity makes it a unique tool for studying biological systems where both GH20 (e.g., lysosomal) and GH84 (OGA) hexosaminidases are active [1]. It can be used to induce a complex phenotype that is the sum of inhibiting both enzyme families, which can then be deconvoluted using more selective probes.

Medicinal Chemistry Scaffold Development

The NAG-thiazoline core is a privileged scaffold for medicinal chemistry. As studies have shown, its derivatives can achieve high selectivity for OGA, making it a valuable starting point for designing the next generation of OGA-targeted therapeutics for diseases like cancer, Alzheimer's, and type II diabetes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for NAG-thiazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.